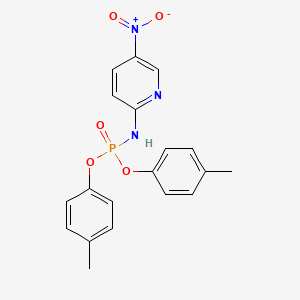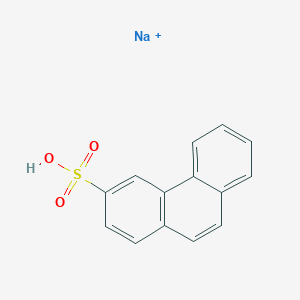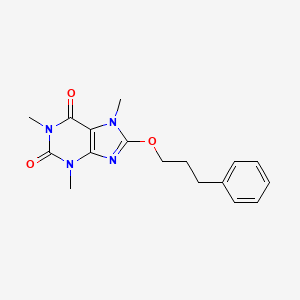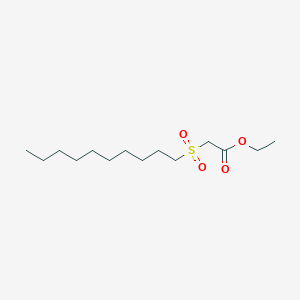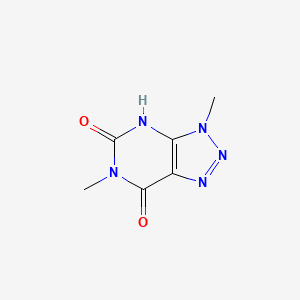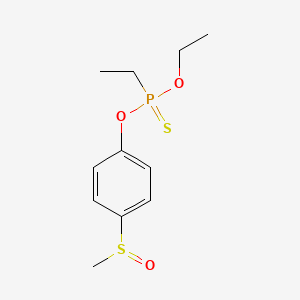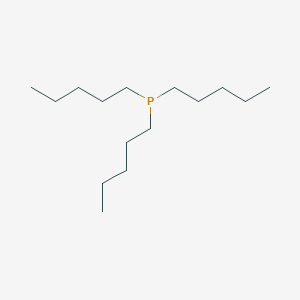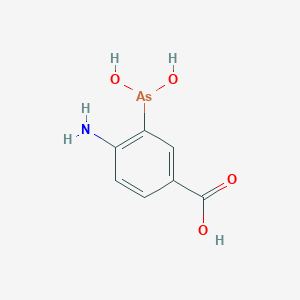
4-Amino-3-(dihydroxyarsanyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3-(dihydroxyarsanyl)benzoic acid is an organic compound that belongs to the class of aromatic amino acids It features an amino group (-NH2) and a dihydroxyarsanyl group (-As(OH)2) attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(dihydroxyarsanyl)benzoic acid can be achieved through several methods. One common approach involves the nitration of 3-hydroxybenzoic acid, followed by reduction to form 3-amino-4-hydroxybenzoic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by the arsenic trioxide reaction. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carried out in specialized reactors to handle the hazardous nature of arsenic compounds .
化学反应分析
Types of Reactions
4-Amino-3-(dihydroxyarsanyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dihydroxyarsanyl group to other arsenic-containing functional groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like acyl chlorides and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced arsenic-containing compounds.
Substitution: Formation of acylated or sulfonated derivatives.
科学研究应用
4-Amino-3-(dihydroxyarsanyl)benzoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
作用机制
The mechanism of action of 4-Amino-3-(dihydroxyarsanyl)benzoic acid involves its interaction with specific molecular targets. The dihydroxyarsanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. This interaction disrupts cellular processes and can result in cytotoxic effects. The compound also affects signaling pathways by modulating the activity of key enzymes and receptors .
相似化合物的比较
Similar Compounds
4-Amino-3-hydroxybenzoic acid: Lacks the dihydroxyarsanyl group but shares similar structural features.
3-Amino-4-hydroxybenzoic acid: Similar structure but different functional group positioning.
4-Amino-2-hydroxybenzoic acid: Another isomer with different hydroxyl group placement.
Uniqueness
4-Amino-3-(dihydroxyarsanyl)benzoic acid is unique due to the presence of the dihydroxyarsanyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
5410-92-4 |
|---|---|
分子式 |
C7H8AsNO4 |
分子量 |
245.06 g/mol |
IUPAC 名称 |
4-amino-3-dihydroxyarsanylbenzoic acid |
InChI |
InChI=1S/C7H8AsNO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,12-13H,9H2,(H,10,11) |
InChI 键 |
DKHAFXDOTUSZHQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)O)[As](O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


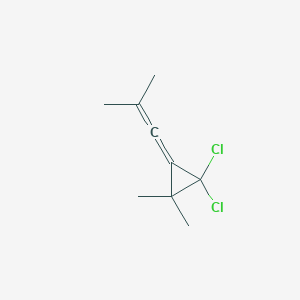
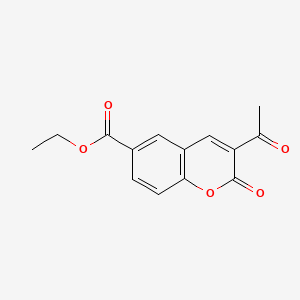

![2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14738314.png)
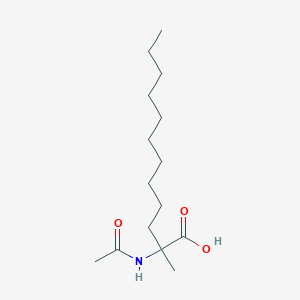
![Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate](/img/structure/B14738327.png)
